Cas no 553636-70-7 ((2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
L'acido (2S)-3-metil-2-{metil(prop-2-en-1-ilossi)carbonilammino}butanoico è un composto chirale caratterizzato da una struttura funzionalizzata con un gruppo carbammato e un acido carbossilico. La sua configurazione stereochimica (2S) garantisce un'elevata specificità nelle applicazioni sintetiche, rendendolo utile come intermedio in sintesi asimmetriche o nella produzione di farmaci. La presenza del gruppo allilossicarbonile offre reattività selettiva, consentendo modifiche ulteriori tramite reazioni di click chemistry o cross-coupling. La combinazione di gruppi protettivi labili e la stabilità dell'acido carbossilico lo rendono adatto per l'uso in chimica combinatoria e nella progettazione di molecole bioattive. La sua purezza ottica e la versatilità sintetica ne facilitano l'impiego in ambito farmaceutico e biotecnologico.
553636-70-7 structure
Product Name:(2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid
Numero CAS:553636-70-7
MF:C10H17NO4
MW:215.24628329277
CID:1595835
PubChem ID:11160220
Update Time:2025-06-28
(2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-
- (2S)-3-methyl-2-[methyl(prop-2-enoxycarbonyl)amino]butanoic acid
- (2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid
- (2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
- DTXSID00457257
- EN300-9430139
- 553636-70-7
-
- Inchi: 1S/C10H17NO4/c1-5-6-15-10(14)11(4)8(7(2)3)9(12)13/h5,7-8H,1,6H2,2-4H3,(H,12,13)/t8-/m0/s1
- Chiave InChI: MGQVBEFEZMYUQR-QMMMGPOBSA-N
- Sorrisi: OC([C@H](C(C)C)N(C(=O)OCC=C)C)=O
Proprietà calcolate
- Massa esatta: 215.11581
- Massa monoisotopica: 215.11575802g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- PSA: 66.84
(2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9430139-0.05g |
(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
553636-70-7 | 95.0% | 0.05g |
$563.0 | 2025-02-21 | |
| Enamine | EN300-9430139-0.1g |
(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
553636-70-7 | 95.0% | 0.1g |
$591.0 | 2025-02-21 | |
| Enamine | EN300-9430139-0.25g |
(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
553636-70-7 | 95.0% | 0.25g |
$617.0 | 2025-02-21 | |
| Enamine | EN300-9430139-0.5g |
(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
553636-70-7 | 95.0% | 0.5g |
$645.0 | 2025-02-21 | |
| Enamine | EN300-9430139-1.0g |
(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
553636-70-7 | 95.0% | 1.0g |
$671.0 | 2025-02-21 | |
| Enamine | EN300-9430139-2.5g |
(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
553636-70-7 | 95.0% | 2.5g |
$1315.0 | 2025-02-21 | |
| Enamine | EN300-9430139-5.0g |
(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
553636-70-7 | 95.0% | 5.0g |
$1945.0 | 2025-02-21 | |
| Enamine | EN300-9430139-10.0g |
(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
553636-70-7 | 95.0% | 10.0g |
$2884.0 | 2025-02-21 | |
| Enamine | EN300-9430139-1g |
(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
553636-70-7 | 1g |
$671.0 | 2023-09-01 | ||
| Enamine | EN300-9430139-5g |
(2S)-3-methyl-2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
553636-70-7 | 5g |
$1945.0 | 2023-09-01 |
(2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid Letteratura correlata
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
553636-70-7 ((2S)-3-methyl-2-{methyl(prop-2-en-1-yloxy)carbonylamino}butanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso